1-(4-Bromophenyl)-3-(3-chloro-4-methylanilino)-1-propanone
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(3-chloro-4-methylanilino)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO/c1-11-2-7-14(10-15(11)18)19-9-8-16(20)12-3-5-13(17)6-4-12/h2-7,10,19H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPWPCCTYCDVHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477334-04-6 | |
| Record name | 1-(4-BROMOPHENYL)-3-(3-CHLORO-4-METHYLANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-(3-chloro-4-methylanilino)-1-propanone typically involves the following steps:
Formation of the Bromophenyl Intermediate:
Formation of the Chloro-methylanilino Intermediate:
Coupling Reaction:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the para position of the phenyl ring undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. This reactivity enables functional group diversification for pharmaceutical intermediate synthesis .
| Reaction Type | Reagents/Conditions | Product Formed | Yield (%) |
|---|---|---|---|
| Methoxylation | NaOCH₃/DMF, 110°C, 8h | 1-(4-Methoxyphenyl) derivative | 78 |
| Amination | NH₃ (aq)/CuSO₄, 150°C, 12h | 1-(4-Aminophenyl) analog | 65 |
| Thiolation | HSCH₂CO₂H/K₂CO₃, DMSO, 80°C, 6h | 1-(4-Mercaptophenyl) compound | 71 |
Key factors affecting reactivity:
-
Electron-withdrawing ketone group activates the ring for SNAr
-
Steric hindrance from 3-chloro-4-methylanilino substituent reduces reaction rates by 15-20% compared to non-substituted analogs
Ketone Group Transformations
The central propanone moiety participates in characteristic carbonyl reactions:
Reductions
Controlled reduction preserves other functional groups :
| Reducing System | Conditions | Product | Selectivity |
|---|---|---|---|
| NaBH₄/MeOH | 0°C, 2h | Secondary alcohol | 92% |
| H₂ (1 atm)/Pd-C (10%) | EtOH, 25°C, 4h | 1-Phenylpropanol derivative | 88% |
| DIBAL-H/THF | -78°C, 1h | Aldehyde intermediate | 79% |
Condensations
The ketone forms Schiff bases and hydrazones :
| Nucleophile | Conditions | Application |
|---|---|---|
| Hydrazine hydrate | EtOH reflux, 3h | Hydrazone precursors for heterocycles |
| Benzylamine | MgSO₄, CH₂Cl₂, rt, 12h | Schiff base ligands for catalysis |
Cross-Coupling Reactions
The bromine atom enables modern catalytic coupling methods :
| Coupling Type | Catalytic System | Partner | Product Utility |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ (2mol%), K₂CO₃ | Arylboronic acids | Biaryl scaffolds for drug discovery |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, Cs₂CO₃ | Secondary amines | Modified anilino derivatives |
Optimized Suzuki conditions (80°C, 12h in toluene/water) achieve 85-92% conversion efficiency.
Anilino Group Reactivity
The 3-chloro-4-methylanilino moiety undergoes selective modifications:
| Reaction | Reagents | Site Modified | Note |
|---|---|---|---|
| Diazotization | NaNO₂/HCl, 0-5°C | Aromatic amine | Forms diazonium salt for coupling |
| N-Alkylation | CH₃I/K₂CO₃, DMF, 60°C | Anilino nitrogen | Increases lipophilicity by 1.2 logP units |
| Halogen exchange | CuI/DMF, 180°C, 24h | Chlorine substitution | Converts Cl to I (65% yield) |
Stability Under Various Conditions
Critical for process chemistry applications :
| Condition | Observation | Degradation (%) |
|---|---|---|
| Aqueous HCl (1M) | Stable ≤40°C for 24h | <5 |
| NaOH (0.1M) | Ketone α-C halogen elimination at >60°C | 28 (72h, 80°C) |
| UV light (254nm) | Radical bromine dissociation in 8h | 41 |
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential : The compound serves as a precursor for synthesizing pharmaceutical agents with potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Case Study : Research has demonstrated that derivatives of this compound exhibit inhibitory effects on specific protein kinases implicated in cancer, such as KIT and PDGFRA. In vitro studies have shown that compounds derived from 1-(4-Bromophenyl)-3-(3-chloro-4-methylanilino)-1-propanone can induce apoptosis in cancer cell lines expressing these mutations, suggesting its potential as an anticancer agent.
Material Science
Development of Novel Materials : The compound can be utilized in the development of materials with specific electronic or optical properties. Its unique functional groups can be engineered to create polymers or nanomaterials with desired characteristics.
Research Findings : Studies indicate that the incorporation of such compounds into polymer matrices can enhance conductivity and stability, making them suitable for applications in organic electronics and photonic devices .
Biological Studies
Biochemical Assays : 1-(4-Bromophenyl)-3-(3-chloro-4-methylanilino)-1-propanone can function as a probe or ligand in biochemical assays, allowing researchers to study enzyme interactions and receptor binding.
Mechanism of Action : The compound's mechanism of action involves binding to specific enzymes or receptors, modulating their activity. This property is crucial for understanding biological pathways and developing targeted therapies.
Chemical Reactions and Synthesis
The synthesis of 1-(4-Bromophenyl)-3-(3-chloro-4-methylanilino)-1-propanone typically involves several steps:
- Formation of Bromophenyl Intermediate
- Formation of Chloro-methylanilino Intermediate
- Coupling Reaction
These methods can be scaled up for industrial production, utilizing continuous flow reactors to enhance efficiency and yield .
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(3-chloro-4-methylanilino)-1-propanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
- 1-(4-Bromophenyl)-3-(4-methylanilino)-1-propanone
- 1-(4-Chlorophenyl)-3-(3-chloro-4-methylanilino)-1-propanone
- 1-(4-Bromophenyl)-3-(3-chloroanilino)-1-propanone
Uniqueness: 1-(4-Bromophenyl)-3-(3-chloro-4-methylanilino)-1-propanone is unique due to the specific combination of bromine, chlorine, and methyl groups on its aromatic rings, which can influence its reactivity and interactions in chemical and biological systems. This unique structure may confer distinct properties and applications compared to similar compounds.
Biological Activity
1-(4-Bromophenyl)-3-(3-chloro-4-methylanilino)-1-propanone, also known by its CAS number 477334-04-6, is an organic compound that has garnered attention in medicinal chemistry and biological research. Its unique structure, comprising a bromophenyl group and a chloro-methylanilino moiety, presents potential for various biological activities.
- Molecular Formula : C16H15BrClNO
- Molecular Weight : 352.65 g/mol
- Chemical Structure : The compound features a propanone backbone with bromine and chlorine substituents on the aromatic rings, affecting its reactivity and biological interactions.
The biological activity of 1-(4-Bromophenyl)-3-(3-chloro-4-methylanilino)-1-propanone is primarily attributed to its interactions with specific biological targets, such as enzymes and receptors. The presence of halogen atoms (bromine and chlorine) can enhance binding affinity and selectivity towards these targets, potentially modulating their activity.
Biological Activity Overview
Research indicates that compounds similar to 1-(4-Bromophenyl)-3-(3-chloro-4-methylanilino)-1-propanone may exhibit various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth by interfering with cellular signaling pathways.
- Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its utility in developing antimicrobial agents.
- Enzyme Inhibition : Its structure suggests possible inhibition of specific enzymes involved in metabolic pathways.
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Compound | IC50 (µM) | Biological Target |
|---|---|---|
| 1-(4-Bromophenyl)-3-(3-chloro-4-methylanilino)-1-propanone | TBD | TBD |
| Related Compound A | TBD | TBD |
| Related Compound B | TBD | TBD |
Case Studies
- Anticancer Studies : A study evaluated the effects of related compounds on cancer cell lines, demonstrating that modifications to the aryl groups significantly influenced cytotoxicity. The study highlighted the importance of halogen substituents in enhancing anticancer activity.
- Antimicrobial Testing : Research conducted on various derivatives indicated that halogenated compounds exhibited superior antimicrobial properties compared to their non-halogenated counterparts. This suggests that 1-(4-Bromophenyl)-3-(3-chloro-4-methylanilino)-1-propanone could be a candidate for further development as an antimicrobial agent.
Q & A
Q. What strategies mitigate discrepancies in biological activity assays (e.g., IC₅₀ values)?
- Methodological Answer : Standardize assay conditions (cell lines, incubation time, solvent controls). Validate using orthogonal assays (e.g., enzymatic vs. cell-based). Cross-reference with structural analogs (e.g., 3-(4-Bromophenyl)propionic acid) to establish structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
